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molecular formula C15H18O6 B8804264 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 154317-78-9

5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8804264
M. Wt: 294.30 g/mol
InChI Key: SVROKFYAGBDWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461209B2

Procedure details

Under ice-cooling, to formic acid (20 mL) was added dropwise triethylamine (29.6 mL). Then, 3,4-dimethoxybenzaldehyde (9.22 g) and Meldrum's acid (8.00 g) were added under ice-cooling, and the mixture was stirred at room temperature for 18 hr. The reaction mixture was poured into a mixture of ice (80 g) and 1 mol/L hydrochloric acid (50 mL), and the precipitate was collected by filtration to give the title compound (14.4 g) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
29.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:9]=O.[CH3:16][C:17]1([CH3:25])[O:24][C:22](=[O:23])[CH2:21][C:19](=[O:20])[O:18]1.Cl>C(N(CC)CC)C>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9][CH:21]1[C:22](=[O:23])[O:24][C:17]([CH3:25])([CH3:16])[O:18][C:19]1=[O:20]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
9.22 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
8 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
ice
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
29.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(CC2C(OC(OC2=O)(C)C)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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